((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane
Overview
Description
((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane
is a chemical compound with the CAS Number: 1147531-02-9 . It has a molecular weight of 346.3 and its IUPAC name is 2-bromo-6-nitrobenzyl tert-butyl (dimethyl)silyl ether .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H20BrNO3Si/c1-13(2,3)19(4,5)18-9-10-11(14)7-6-8-12(10)15(16)17/h6-8H,9H2,1-5H3
. This code provides a detailed representation of the compound’s molecular structure.
Scientific Research Applications
1. Ligand Synthesis and Functionalization
In the field of ligand synthesis, Charbonnière et al. (2002) describe the use of similar compounds for creating ligands with pendant arms. They note the transformation of bromo to an ester, facilitating further functionalization for potential biological material labeling (Charbonnière, Weibel, & Ziessel, 2002).
2. Synthesis of Brominated Compounds
Churakov et al. (1994) researched the synthesis of brominated anilmes, involving selective reduction and bromination steps. This work highlights the versatility of brominated compounds in chemical synthesis (Churakov, Smirnov, Ioffe, Strelenko, & Tartakovsky, 1994).
3. Macrocyclic Compounds
McMurry et al. (1992) focus on the synthesis of bifunctional tetraaza macrocycles, an area crucial for chelating agents in medicine and research. They utilize similar compounds for creating macrocyclic amines, which are then alkylated (McMurry, Brechbiel, Kumar, & Gansow, 1992).
4. Protected Bivalent Sulfur Introduction
Dong, Clive, and Gao (2015) explore the use of [(tert-Butyldimethylsilyl)oxy]methanethiol as a nucleophilic reagent for introducing protected bivalent sulfur, highlighting the compound's role in complex synthesis (Dong, Clive, & Gao, 2015).
5. Ferromagnetic Coupling Unit Analysis
Research by Kanno et al. (1993) on 4,6-dimethoxy-1,3-phenylenebis(N-tert-butyl nitroxide) challenges existing rules about m-phenylene as a robust ferromagnetic coupling unit, showing the compound's significance in magnetic material studies (Kanno, Inoue, Koga, & Iwamura, 1993).
6. Palladium Catalyzed Reactions
Demircan (2014) investigates palladium-catalyzed intra/intermolecular cascade cross-couplings, where compounds like tert-butyl-dimethylsilane play a crucial role in forming complex products (Demircan, 2014).
Safety and Hazards
Properties
IUPAC Name |
(2-bromo-6-nitrophenyl)methoxy-tert-butyl-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3Si/c1-13(2,3)19(4,5)18-9-10-11(14)7-6-8-12(10)15(16)17/h6-8H,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHKCQCIDTWCDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC=C1Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855632 | |
Record name | [(2-Bromo-6-nitrophenyl)methoxy](tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1147531-02-9 | |
Record name | [(2-Bromo-6-nitrophenyl)methoxy](tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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